5-Fluoro-3-methylidene-1,2-dihydroindene
Description
5-Fluoro-3-methylidene-1,2-dihydroindene is a fluorinated derivative of the dihydroindene scaffold, characterized by a fused bicyclic structure with a methylidene group at position 3 and a fluorine substituent at position 3.
Properties
Molecular Formula |
C10H9F |
|---|---|
Molecular Weight |
148.18 g/mol |
IUPAC Name |
5-fluoro-3-methylidene-1,2-dihydroindene |
InChI |
InChI=1S/C10H9F/c1-7-2-3-8-4-5-9(11)6-10(7)8/h4-6H,1-3H2 |
InChI Key |
AESKZLZTYSHPBA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2=C1C=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Fluoro-3-methylidene-1,2-dihydroindene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis often begins with indene or its derivatives.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methylidene Introduction: The methylidene group can be introduced through a Wittig reaction, using appropriate phosphonium ylides.
Cyclization: The final step involves cyclization to form the dihydroindene structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Fluoro-3-methylidene-1,2-dihydroindene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its fully saturated form.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Fluoro-3-methylidene-1,2-dihydroindene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in drug discovery and development, particularly for its potential antiviral and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 5-Fluoro-3-methylidene-1,2-dihydroindene exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Core Structural Features
The dihydroindene core (C₉H₁₀) serves as a common framework for derivatives. Substitutions at positions 3 and 5 significantly alter physicochemical and reactive properties. Below is a comparative analysis of key analogs:
Substituent Effects on Reactivity and Stability
- Fluorine (C5) : Enhances electron-withdrawing character, polarizing the aromatic ring and increasing susceptibility to nucleophilic attack. Compared to bromine, fluorine is smaller and less polarizable, reducing steric hindrance .
- Methylidene (C3) : Conjugated double bond system enables cycloaddition reactions (e.g., Diels-Alder), making it valuable for synthesizing polycyclic compounds .
- Nitro vs. Halogen: Nitro groups (e.g., in 4-Nitro-2,3-dihydro-1H-indene) impart higher thermal stability but reduce solubility in non-polar solvents compared to halogens .
Research Findings and Data Trends
Spectroscopic Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
